molecular formula C14H17N3 B1325068 N2-Benzyl-N2-ethyl-2,5-pyridinediamine CAS No. 1017143-43-9

N2-Benzyl-N2-ethyl-2,5-pyridinediamine

Cat. No.: B1325068
CAS No.: 1017143-43-9
M. Wt: 227.3 g/mol
InChI Key: NIBQDAQZJYEFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-Benzyl-N2-ethyl-2,5-pyridinediamine is an organic compound with the molecular formula C14H17N3 It is a derivative of pyridine, featuring both benzyl and ethyl groups attached to the nitrogen atoms of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzyl-N2-ethyl-2,5-pyridinediamine typically involves the reaction of 2,5-diaminopyridine with benzyl chloride and ethyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N2-Benzyl-N2-ethyl-2,5-pyridinediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Corresponding primary or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N2-Benzyl-N2-ethyl-2,5-pyridinediamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-Benzyl-N2-ethyl-2,5-pyridinediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N2-Benzyl-N2-methyl-2,5-pyridinediamine
  • N2-Benzyl-N2-propyl-2,5-pyridinediamine
  • N2-Benzyl-N2-isopropyl-2,5-pyridinediamine

Uniqueness

N2-Benzyl-N2-ethyl-2,5-pyridinediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-N-benzyl-2-N-ethylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-17(11-12-6-4-3-5-7-12)14-9-8-13(15)10-16-14/h3-10H,2,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBQDAQZJYEFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.